molecular formula C8H11BrN2O2 B8234397 Tert-butyl 4-bromo-1H-imidazole-1-carboxylate

Tert-butyl 4-bromo-1H-imidazole-1-carboxylate

Cat. No. B8234397
M. Wt: 247.09 g/mol
InChI Key: VLWNHKQNLFMFBL-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-1H-imidazole-1-carboxylate is a chemical compound with the CAS number 1338257-80-9 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of simple reagents and commercially available materials . For example, 4-bromo-1H-imidazole can be formylated at the 3-position to give an intermediate product, which can then be converted to an N-Boc derivative . The aldehyde group of this derivative can be reduced to obtain an alcohol, which can then be protected by treatment with tert-butyl (dimethyl)silyl chloride .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Tert-butyl 4-bromo-1H-imidazole-1-carboxylate is a solid at room temperature . It has a molecular weight of 247.09 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Imidazole Derivatives

The compound is used in the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, crucial for the efficient synthesis of 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, and ageladine A. These alkaloids are of interest due to their potential biological activities (Ando & Terashima, 2010).

Crystallography and Molecular Interactions

It is involved in the study of molecular interactions and crystallography. For instance, two carbamate derivatives, one of which includes tert-butyl 4-bromo-1H-imidazole-1-carboxylate, have been synthesized and analyzed through X-ray diffraction to understand their molecular environments, showcasing an interplay of strong and weak hydrogen bonds in their structures (Das et al., 2016).

Sensing Applications

The compound has been instrumental in developing fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions, highlighting its potential in environmental monitoring and public safety (Emandi et al., 2018).

Catalysis and Chemical Synthesis

In the realm of catalysis and chemical synthesis, tert-butyl 4-bromo-1H-imidazole-1-carboxylate has been used in the efficient and easily recyclable catalyst system for the alkylation reaction of phenol and tert-butyl alcohol, contributing significantly to the industrial synthesis of tert-butylphenol (Zhang et al., 2022).

Kinetic Studies

The compound also plays a role in kinetic studies, such as the investigation of the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts. This research is crucial for optimizing reaction conditions in industrial processes (Elavarasan et al., 2011).

Mechanism of Action

While the specific mechanism of action for Tert-butyl 4-bromo-1H-imidazole-1-carboxylate is not mentioned in the search results, imidazole derivatives are known to exhibit a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315 and H319 . Precautionary measures include avoiding contact with skin and eyes, and if contact occurs, rinsing thoroughly with water .

Future Directions

Imidazole derivatives have a broad range of applications in the development of new drugs . They are used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . Therefore, the study and development of new imidazole derivatives like Tert-butyl 4-bromo-1H-imidazole-1-carboxylate could be a promising direction for future research .

properties

IUPAC Name

tert-butyl 4-bromoimidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-4-6(9)10-5-11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWNHKQNLFMFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-bromo-1H-imidazole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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